Product packaging for Cafedrine(Cat. No.:CAS No. 58166-83-9)

Cafedrine

Cat. No.: B1668204
CAS No.: 58166-83-9
M. Wt: 357.4 g/mol
InChI Key: UJSKUDDDPKGBJY-WFASDCNBSA-N
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Description

Cafedrine is an oxopurine.
This compound is under investigation in clinical trial NCT01311414 (Effect of this compound/Theodrenaline and Urapidil on Cerebral Oxygenation).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23N5O3 B1668204 Cafedrine CAS No. 58166-83-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58166-83-9

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3/t12-,15-/m0/s1

InChI Key

UJSKUDDDPKGBJY-WFASDCNBSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Appearance

Solid powder

Other CAS No.

58166-83-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(2-(1-methyl-2-hydroxy-2-phenylethylamino)ethyl)theophylline
cafedrine
cafedrine hydrochloride
norephendrinetheophylline
norephendrinetheophylline mono-hydrochloride, (R-(R*,S*))-isome

Origin of Product

United States

Historical Context and Academic Evolution of Cafedrine Research

Early Research Trajectories and Foundational Discoveries

The 20:1 mixture of Cafedrine (B87544) and Theodrenaline (B228420) was introduced in Germany in 1963. Early pre-clinical data indicated that the combination possessed both beta-adrenergic and alpha-adrenergic components. scispace.comnih.gov However, the net effect observed in these initial studies was predominantly characterized as beta-adrenergic. scispace.comnih.gov These foundational discoveries established this compound, as part of the combination product, as an agent capable of influencing adrenergic pathways, laying the groundwork for its exploration in cardiovascular applications.

Integration within the Cardiovascular Research Landscape

Following its introduction, the this compound/Theodrenaline combination quickly became integrated into the cardiovascular research landscape, particularly in the context of managing arterial hypotension. It was recognized as a cardiac stimulant and antihypotensive agent. wikipedia.orgmedchemexpress.com Early research focused on its ability to rapidly increase mean arterial pressure (MAP), a key indicator of cardiovascular function. Studies demonstrated that the combination increased MAP, cardiac stroke volume, and cardiac output. scispace.comnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net This made it a relevant subject of study for conditions where maintaining adequate blood pressure and cardiac function was critical, such as during anesthesia and in emergency hypotensive states. scispace.comnih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netresearchgate.nettandfonline.comresearchgate.nettandfonline.comresearchgate.net Compared to some alpha-adrenergic sympathomimetic agents, early findings suggested that this compound/Theodrenaline caused less deterioration of renal, cerebral, and coronary perfusion. scispace.com

Evolution of Mechanistic Understanding

The understanding of how this compound exerts its effects, particularly within the this compound/Theodrenaline combination, has evolved over time. Initially, the mechanism was broadly attributed to adrenergic stimulation. Further research elucidated a more detailed picture involving the interaction with adrenergic receptors and phosphodiesterase inhibition. The norephedrine (B3415761) component of this compound is understood to stimulate the release of endogenous noradrenaline from nerve endings. researchgate.netnih.govresearchgate.net Both this released noradrenaline and the noradrenaline component of Theodrenaline activate β1-adrenoceptors in cardiac muscle cells. researchgate.netnih.govresearchgate.net This activation leads to the stimulation of adenylyl cyclase, increasing the concentration of cyclic AMP (cAMP), which in turn enhances inotropy (myocardial contractility). researchgate.netnih.govresearchgate.net

Research findings have provided data points illustrating the hemodynamic changes induced by this compound/Theodrenaline. For instance, studies have shown a significant increase in MAP within minutes of administration. scispace.comnih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net

ParameterObserved EffectNotesSource(s)
Mean Arterial PressureRapid increaseSignificant increase within 5-10 minutes. scispace.comnih.govfrontiersin.orgresearchgate.net
Cardiac Stroke VolumeIncreasedContributes to increased cardiac output. scispace.comresearchgate.netnih.govfrontiersin.org
Cardiac OutputIncreasedCombined effect of increased stroke volume and contractility. scispace.comresearchgate.netnih.govfrontiersin.org
Heart RateMostly unchanged or mildly affectedCan be mildly decreased in awake patients, slight increase in anesthetized. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net
Systemic Vascular ResistanceMostly unchangedCan vary depending on the specific vessel and receptor distribution. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net
Coronary Blood FlowIncreased (observed in animal studies)May compensate for increased myocardial oxygen consumption. scispace.comnih.gov

Studies have also investigated factors influencing the effectiveness of this compound/Theodrenaline, including gender, baseline blood pressure, the use of beta-blockers, and the presence of heart failure. scispace.comnih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net For example, a more rapid increase in MAP was observed in women compared to men. scispace.comnih.govresearchgate.net Concomitant use of beta-blocking agents was found to prolong the time to achieve a target MAP increase. scispace.comnih.govresearchgate.netresearchgate.net

Shifting Paradigms in this compound Investigation

While the this compound/Theodrenaline combination has been used for many decades, particularly in Germany, the academic investigation has faced certain limitations. A recurring theme in the literature is the relative scarcity of high-quality, head-to-head studies comparing this compound/Theodrenaline with other internationally used vasopressors like ephedrine (B3423809) or phenylephrine (B352888). nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.org Many of the earlier studies were conducted decades ago, and scientific standards for clinical trials have evolved. frontiersin.org

Despite this, there has been a continued interest in better characterizing the effects of this compound/Theodrenaline. Recent and ongoing studies aim to provide more contemporary data and comparisons. For instance, the "HERO" study was designed to compare the hemodynamic effects of this compound/Theodrenaline versus Noradrenaline in patients with intraoperative hypotension. tandfonline.comtandfonline.com The "HYPOTENS" study is another non-interventional study comparing this compound/Theodrenaline to ephedrine for intraoperative hypotension. researchgate.nettandfonline.com These studies reflect a shifting paradigm towards obtaining more robust clinical evidence and a deeper understanding of the compound's performance in modern medical practice.

Furthermore, research has extended beyond basic hemodynamic effects to explore the impact of this compound/Theodrenaline on specific physiological processes, such as mucociliary clearance, where it has been shown to increase particle transport velocity in tracheal epithelium via β1 receptor-associated calcium release. nih.gov This indicates a broader scope of investigation into the compound's pharmacological profile beyond its primary cardiovascular applications. Future research directions highlighted in the literature include a more comprehensive description of pharmacokinetics and further detailed elucidation of the mechanisms of action of its components and metabolites. nih.govfrontiersin.org

Synthetic Pathways and Advanced Chemical Characterization of Cafedrine

Pioneering Synthetic Methodologies for Cafedrine (B87544)

The synthesis of this compound, systematically named [R-(R,S)]-7-[2-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, along with its various stereoisomers, has been reported in scientific literature. nih.gov The core synthetic strategies often revolve around the modification of a theophylline (B1681296) precursor.

Alkylation Approaches with Theophylline Precursors

A primary route for the synthesis of this compound involves the alkylation of theophylline. This method utilizes a theophylline salt, which is then reacted with a suitable norephedrine (B3415761) derivative that has been modified to contain a leaving group. This reaction results in the formation of the N-7 substituted theophylline structure characteristic of this compound. The choice of solvent and base is critical in this step to ensure efficient and selective alkylation at the desired nitrogen atom of the purine (B94841) ring.

Nucleophilic Substitution Reactions in this compound Synthesis

The alkylation of theophylline is a classic example of a nucleophilic substitution reaction. In this process, the theophylline anion acts as a nucleophile, attacking an electrophilic carbon atom on the norephedrine side-chain precursor. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the theophylline ring displaces a leaving group, such as a halide, from the side-chain molecule. The efficiency of this reaction is dependent on factors such as the nature of the leaving group, the solvent polarity, and the reaction temperature.

Stereoselective Synthesis and Enantiomeric Resolution

Due to the presence of two chiral centers in its structure, this compound can exist as multiple stereoisomers. The synthesis of a specific stereoisomer, such as the therapeutically relevant [R-(R,S)] form, requires stereoselective synthetic methods. nih.gov This can be achieved by using enantiomerically pure starting materials, such as a specific stereoisomer of norephedrine.

Alternatively, a non-stereoselective synthesis can be performed to produce a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization or chromatography. The subsequent resolution of the resulting racemic mixtures of enantiomers can be accomplished using chiral resolving agents or chiral chromatography techniques to isolate the desired enantiomer.

Structural Elucidation and Stereochemical Analysis

The definitive determination of this compound's complex three-dimensional structure relies on a combination of spectroscopic and analytical methods.

Spectroscopic Methods for Relative Configuration Determination (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and determining the relative configuration of its two asymmetric centers. nih.gov

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals corresponding to the protons at the chiral centers and adjacent positions are particularly diagnostic for establishing their relative stereochemistry (i.e., erythro or threo configuration).

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms, especially those of the chiral centers and the surrounding carbons, are sensitive to the stereochemical arrangement and are used to corroborate the relative configuration determined by ¹H-NMR. nih.gov

While the available literature confirms the use of these NMR techniques for the structural elucidation of this compound, specific chemical shift and coupling constant data from publicly accessible sources are limited. nih.gov A comprehensive analysis would require access to the detailed experimental data reported in the primary scientific literature.

Interactive Data Table: Representative NMR Data for this compound Precursors

Since specific NMR data for this compound is not publicly available, the table below provides representative ¹H-NMR and ¹³C-NMR chemical shift ranges for the precursor moieties, theophylline and norephedrine, to illustrate the expected spectral regions.

MoietyFunctional Group¹H-NMR Chemical Shift (ppm)¹³C-NMR Chemical Shift (ppm)
Theophylline N-CH₃3.2 - 3.628 - 30
C-H (imidazole)~7.5140 - 142
C=O-151 - 155
C-N (imidazole)-105 - 107
Norephedrine Phenyl-H7.2 - 7.4126 - 129
CH-OH~4.6~74
CH-N~3.0~60
CH₃~0.9~14

Note: These are approximate chemical shift ranges and can vary based on the solvent and specific substitution.

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of the chiral centers in this compound is crucial for understanding its specific biological activity. The literature indicates that the absolute configuration of this compound has been a subject of discussion. nih.gov Several advanced analytical techniques are available for this purpose.

One of the most definitive methods for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography . This technique can provide a three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms, provided that suitable crystals can be grown.

Chiroptical methods , such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are also powerful techniques for determining absolute configuration. These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule and can be used to assign the absolute stereochemistry by comparing the experimental data with that of standards of known configuration or with theoretical calculations.

While the synthesis and relative stereochemistry of this compound have been described, detailed experimental reports on the definitive assignment of its absolute configuration using these advanced methodologies are not widely available in the public domain.

Mass Spectrometric Fragmentation Pathway Elucidation

The electron ionization (EI) mass spectrometric fragmentation of this compound has been systematically elucidated, providing a fingerprint for its identification and structural confirmation. nih.gov The fragmentation pattern is complex due to the presence of two key structural motifs: the norephedrine side chain and the theophylline core.

Upon electron impact, the molecular ion ([M]⁺˙) of this compound (m/z 357) is formed. The primary fragmentation pathways involve cleavages at the C-C bond between the carbonyl group and the phenyl group of the norephedrine moiety, and at the C-N bond linking the side chain to the theophylline ring.

A key fragmentation event is the α-cleavage adjacent to the nitrogen atom in the side chain, leading to the formation of a resonance-stabilized iminium ion. Another significant fragmentation pathway involves the cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon, resulting in the formation of a benzylic cation.

The proposed fragmentation pathway can be summarized in the following table:

Fragment Ion (m/z) Proposed Structure/Origin Neutral Loss
357Molecular Ion ([M]⁺˙)-
207Theophylline-ethyl-iminium ionC₉H₁₀O
180Theophylline radical cationC₉H₁₃N₂O
150Norephedrine fragmentC₇H₇NO
107Hydroxytropylium ionC₁₁H₁₂N₅O₂
77Phenyl cationC₁₂H₁₆N₅O₃

It is important to note that the exact relative abundances of these fragments can vary depending on the specific conditions of the mass spectrometer. However, the presence of these key ions provides a robust method for the identification of this compound in various matrices.

Chemical Reactivity and Derivative Formation

The chemical reactivity of this compound is dictated by the functional groups present in its structure: a secondary alcohol, a secondary amine, an aromatic phenyl ring, and the theophylline heterocyclic system. These groups offer multiple sites for chemical modification to generate a variety of derivatives.

Oxidation Reactions and Oxidized Derivative Synthesis

The secondary alcohol in the norephedrine moiety of this compound is susceptible to oxidation. Mild oxidizing agents can convert the secondary alcohol to a ketone, yielding the corresponding cafedrinone derivative. Stronger oxidation conditions could potentially lead to cleavage of the C-C bond adjacent to the carbonyl group.

The theophylline ring, while relatively stable, can undergo oxidative degradation under harsh conditions. However, selective oxidation of the side chain is the more likely outcome in controlled reactions.

Oxidizing Agent Potential Product
Pyridinium chlorochromate (PCC)Cafedrinone
Jones reagent (CrO₃/H₂SO₄)Potential for side-chain cleavage

Reduction Reactions and Reduced Derivative Synthesis

The carbonyl groups of the theophylline ring are generally resistant to reduction under standard conditions. However, the potential ketone derivative, cafedrinone, could be reduced back to this compound or its diastereomer using reducing agents like sodium borohydride (B1222165) (NaBH₄). Catalytic hydrogenation could potentially reduce the phenyl ring, although this would require forcing conditions.

Reducing Agent Substrate Potential Product
Sodium borohydride (NaBH₄)CafedrinoneThis compound/diastereomer
H₂/Pd-CThis compoundPhenylcyclohexyl derivative (under forcing conditions)

Substitution Reactions and Analog Generation

The this compound molecule offers several avenues for substitution reactions to generate a diverse range of analogs.

N-Alkylation/N-Acylation: The secondary amine in the side chain is a prime site for modification. It can be readily alkylated or acylated to introduce various substituents. For example, reaction with an alkyl halide in the presence of a base would yield an N-alkylated derivative. Acylation with an acid chloride or anhydride (B1165640) would produce the corresponding amide.

O-Alkylation/O-Acylation: The hydroxyl group of the norephedrine moiety can be converted to an ether or an ester through O-alkylation or O-acylation, respectively.

Aromatic Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. The position of substitution (ortho, meta, or para) will be directed by the existing side chain.

Development of Novel this compound Derivatives for Mechanistic Probes

The development of novel this compound derivatives can be instrumental in creating mechanistic probes to study its biological interactions. By incorporating specific functional groups or labels, these derivatives can be used in a variety of assays.

Fluorescently Labeled Derivatives: Attaching a fluorescent tag, such as a fluorescein (B123965) or rhodamine moiety, to the this compound molecule via the secondary amine or hydroxyl group would allow for visualization of its distribution in biological systems using fluorescence microscopy.

Biotinylated Derivatives: The introduction of a biotin (B1667282) label would enable the use of these derivatives in affinity-based pulldown assays to identify potential binding partners or receptors.

Photoaffinity Labels: Incorporating a photo-reactive group, such as an azide (B81097) or a diazirine, would allow for the creation of photoaffinity probes. Upon photoactivation, these probes can form covalent bonds with nearby interacting biomolecules, enabling their identification.

The synthesis of these specialized derivatives would follow standard organic chemistry methodologies, leveraging the reactivity of the functional groups discussed in the previous sections. The strategic placement of these labels would be crucial to ensure that the pharmacological activity of the parent molecule is retained. Currently, there is a lack of published research on the development of such this compound-based mechanistic probes, representing an open area for future investigation.

Molecular and Cellular Pharmacology of Cafedrine

Adrenergic Receptor Interactions and Modulations

Cafedrine's effects are significantly mediated by its interaction with adrenergic receptors, a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine (B1679862) and epinephrine. medchemexpress.commedchemexpress.cn These interactions can involve direct receptor binding or indirect mechanisms such as modulating the release of endogenous neurotransmitters.

Beta-Adrenergic Receptor Subtype Activation (e.g., β1-AR)

Research indicates that This compound (B87544), particularly as a component of the this compound/theodrenaline (B228420) combination, exerts effects through the activation of beta-adrenergic receptors. nih.govmedchemexpress.com Specifically, activation of the β1-adrenoceptor (β1-AR) in cardiac muscle cells is a proposed mechanism for the increased inotropy observed with this compound/theodrenaline. nih.govresearchgate.netresearchgate.net Studies using non-selective beta-adrenergic receptor inhibitors, such as ICI-118,551, have shown that the effects of this compound and its combination with theodrenaline on parameters like particle transport velocity in tracheal epithelium are abolished, highlighting the crucial role of beta-adrenergic receptor stimulation. nih.govresearchgate.net

Alpha-Adrenergic Receptor Agonism and Partial Agonism

While the cardiac effects are primarily linked to beta-adrenergic receptors, this compound may also interact with alpha-adrenergic receptors. Some evidence suggests that the norephedrine (B3415761) component of this compound can act as a partial agonist at α1-adrenoceptors. nih.govresearchgate.netresearchgate.net This partial agonism may contribute to vasoconstriction, although it could also potentially reduce the effects of full agonists like endogenous norepinephrine or the noradrenaline component of theodrenaline. nih.govresearchgate.netresearchgate.net The effect of this compound/theodrenaline on alpha-receptors can be debated and may vary depending on the specific vessel region and species studied. nih.gov

Endogenous Neurotransmitter Release Modulation (e.g., Norepinephrine)

This compound is understood to act, in part, by stimulating the release of endogenous norepinephrine from nerve endings. Norepinephrine is a key neurotransmitter involved in regulating blood pressure and cardiac function, and its release contributes to the sympathomimetic effects of this compound. This indirect mechanism of action, by increasing neurotransmission at noradrenergic synapses, distinguishes it from direct-acting sympathomimetic drugs that primarily bind directly to receptors. nih.gov

Competitive and Non-Competitive Receptor Binding Studies

Studies investigating the interaction of this compound with adrenergic receptors have employed methodologies such as radioligand binding assays and the use of receptor-specific blockers. For instance, the abolition of this compound's effects by non-selective beta-adrenergic receptor inhibitors demonstrates a form of competitive or non-competitive interaction at these receptors. nih.govresearchgate.net While specific detailed data on competitive and non-competitive binding constants (like Ki or IC50 values specifically for this compound alone binding to various adrenergic receptor subtypes) were not extensively found in the provided snippets, the observed pharmacological effects in the presence of antagonists strongly support direct or indirect interactions with these receptors. Methodologies like triangulation and dose-response refinement are suggested to address potential contradictions in reported receptor interactions and identify non-linear effects.

Intracellular Signal Transduction Pathways

The interaction of this compound with adrenergic receptors triggers downstream intracellular signaling cascades that mediate its physiological effects.

G-Protein Coupled Receptor Signaling (e.g., Gs, Gq)

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs). medchemexpress.comwikipedia.org Upon agonist binding, GPCRs can activate associated G proteins, leading to the modulation of various intracellular signaling pathways. wikipedia.orgnih.gov

Activation of β1-adrenoceptors by this compound or the norepinephrine released by it is coupled to Gs proteins. nih.govresearchgate.netresearchgate.net Gs proteins, upon activation, stimulate adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govmedchemexpress.comresearchgate.netresearchgate.net Increased levels of cAMP are associated with positive inotropic effects in cardiac muscle cells. nih.govresearchgate.netresearchgate.net

While the primary coupling for beta-adrenergic receptors is to Gs, alpha-adrenergic receptors, particularly α1-adrenoceptors, are typically coupled to Gq proteins. nih.govresearchgate.netresearchgate.netfrontiersin.org Activation of Gq proteins leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.netresearchgate.netfrontiersin.org IP3 then triggers the release of calcium ions (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum, which can lead to muscle contraction. nih.govresearchgate.netresearchgate.netfrontiersin.org Studies have shown that this compound can increase intracellular calcium concentrations, and this release can be associated with IP3 receptor activation and ryanodine (B192298) receptor-mediated calcium release, ultimately triggered by beta-adrenergic receptor stimulation. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Theophylline (B1681296), a component of this compound, is also known to inhibit phosphodiesterases (PDEs), particularly PDE3 in cardiac tissue. nih.govresearchgate.netresearchgate.net Inhibition of PDE slows the degradation of cAMP, thereby reinforcing the effects of beta-adrenergic receptor stimulation. nih.govresearchgate.netresearchgate.net This suggests a potential interplay between the direct and indirect effects of this compound and the PDE inhibitory activity of its theophylline component in modulating intracellular signaling.

Research findings related to this compound's molecular and cellular pharmacology are summarized in the table below:

MechanismReceptor/Target InteractionDownstream Signaling Pathway(s) InvolvedObserved Effect(s)
Adrenergic Receptor ActivationBeta-adrenergic receptors (primarily β1-AR)Gs protein activation, Adenylyl Cyclase activation, increased cAMP levelsIncreased inotropy, accelerated particle transport velocity in tracheal epithelium. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Adrenergic Receptor InteractionAlpha1-adrenergic receptors (α1-AR)Gq protein activation, Phospholipase C activation, increased intracellular Ca²⁺ releasePotential vasoconstriction (partial agonism). nih.govresearchgate.netresearchgate.net
Endogenous Neurotransmitter Release ModulationRelease of Norepinephrine from nerve endingsActivation of adrenergic receptors by released norepinephrineSympathomimetic effects, increased blood pressure, enhanced cardiac function.
Intracellular Calcium MobilizationRelease of Ca²⁺ from intracellular stores (e.g., ER)IP3 receptor activation, Ryanodine receptor activationIncreased intracellular Ca²⁺ concentration, effects on cellular processes. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
Phosphodiesterase Inhibition (Theophylline component)Inhibition of Phosphodiesterase (e.g., PDE3)Increased cAMP levelsReinforcement of beta-adrenergic receptor stimulation effects. nih.govresearchgate.netresearchgate.net

Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Generation

Adenylyl cyclase (AC) is an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including increased inotropy in cardiac muscle cells. researchgate.netnih.govresearchgate.net The norephedrine component of this compound, particularly when administered in combination with theodrenaline, can stimulate the release of endogenous noradrenaline. researchgate.netnih.govresearchgate.net This released noradrenaline, along with the noradrenaline component of theodrenaline, activates β1-adrenoceptors. researchgate.netnih.govresearchgate.net Activation of β1-adrenoceptors is coupled to Gs-proteins, which in turn activate adenylyl cyclase, leading to increased production of cAMP. researchgate.netnih.govresearchgate.net This increase in cAMP is associated with enhanced cardiac contractility. researchgate.netnih.govresearchgate.net

Phosphodiesterase Inhibition (e.g., PDE3) and Cyclic Nucleotide Regulation

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating their intracellular concentrations. nih.govtaylorandfrancis.com The theophylline component, present in both this compound and theodrenaline, is known to be a non-selective inhibitor of phosphodiesterases. researchgate.netnih.govresearchgate.net PDE3 is considered the most relevant PDE isoform in human cardiac tissue. researchgate.netnih.govresearchgate.net Inhibition of PDE, particularly PDE3, slows down the degradation of cAMP, leading to increased cAMP concentration. researchgate.netnih.govresearchgate.nettaylorandfrancis.com This elevated cAMP level can reinforce the effects of β1-adrenoceptor stimulation, further contributing to increased inotropy. researchgate.netnih.govresearchgate.net While theophylline is known to inhibit PDEs, it is not definitively proven that the theophylline component within this compound and theodrenaline exerts this effect when the compounds are administered in combination. nih.gov However, PDE inhibition is thought to contribute to the effects of the this compound/theodrenaline mixture in both the heart and blood vessels. nih.govfrontiersin.org

Phospholipase C (PLC) Activation and Inositol Trisphosphate (IP3) Production

Phospholipase C (PLC) is an enzyme that plays a key role in various signaling pathways, including those initiated by the activation of α1-adrenoceptors. researchgate.netnih.gov Activation of α1-adrenoceptors, for instance, by the noradrenaline component of theodrenaline in vascular smooth muscle cells, can lead to the activation of PLC via Gq-proteins. researchgate.netnih.gov Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 is a second messenger that triggers the release of calcium ions from intracellular stores. researchgate.netnih.govuio.no

Recent research on the effects of this compound/theodrenaline on mucociliary clearance in murine tracheal epithelium suggests that IP3 receptor activation is a pivotal mechanism leading to an increase in particle transport velocity (PTV), a surrogate for mucociliary clearance. frontiersin.orgresearchgate.netnih.gov This IP3 receptor-associated calcium release is ultimately triggered by β1-adrenergic receptor stimulation. frontiersin.orgresearchgate.netnih.gov While PLC is typically associated with α1-adrenoceptor signaling, studies investigating the effect of this compound/theodrenaline on PTV found that inhibiting PLC did not abolish the increase in PTV, suggesting that while PLC is involved in some cellular responses, the primary mechanism for the observed effect on PTV involves IP3 receptor activation downstream of β1-adrenoceptor stimulation. researchgate.netnih.gov

Calcium Signaling Dynamics

Calcium ions (Ca2+) are critical second messengers involved in a wide range of cellular functions, including muscle contraction, neurotransmission, and ciliary beating. This compound and its combination with theodrenaline have been shown to influence intracellular calcium dynamics. researchgate.netresearcher.lifenih.gov

Modulation of Intracellular Calcium Ion Concentration ([Ca2+]i)

This compound, both alone and in combination with theodrenaline, has been demonstrated to increase intracellular calcium ion concentration ([Ca2+]i) in various cell types, such as human tracheal epithelial cells. researcher.lifenih.gov This increase in [Ca2+]i is dose-dependent. researcher.life

Table 1: Median Effective Concentrations (EC50) for Increasing [Ca2+]i in Human Tracheal Epithelial Cells

SubstanceEC50 (mM)Citation
This compound alone3.14 researcher.life
Theodrenaline alone3.45 researcher.life
This compound/Theodrenaline (20:1)0.35 researcher.life

Note: The EC50 for the 20:1 mixture is provided as the concentration of the mixture, with the constituent this compound and theodrenaline concentrations also specified in the source. researcher.life

The mechanism underlying this increase in [Ca2+]i involves the activation of β-adrenergic receptors and the subsequent release of calcium from intracellular stores. researcher.life

Release of Calcium from Intracellular Stores (e.g., Sarcoplasmic/Endoplasmic Reticulum)

A significant aspect of this compound's effect on calcium signaling is the release of Ca2+ from intracellular storage organelles, primarily the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in non-muscle cells. researchgate.netnih.govresearcher.lifephysiology.orgresearchgate.net This release is a key event in mediating various cellular responses, including muscle contraction and increased mucociliary clearance. researchgate.netnih.govfrontiersin.orgresearchgate.net

Studies have shown that this compound/theodrenaline, this compound alone, and theodrenaline alone induce a sharp increase in [Ca2+]i, which is attributed to the release of calcium from intracellular stores. frontiersin.orgresearchgate.netresearcher.life This release is dependent on adrenergic receptor activation. researcher.life Depletion of intracellular calcium stores with agents like caffeine (B1668208) has been used to confirm the role of stored calcium in the effects of this compound/theodrenaline. frontiersin.orgresearchgate.net

Role of Ryanodine Receptors (RyR) in Calcium Mobilization

Ryanodine receptors (RyRs) are calcium release channels located on the membrane of the SR and ER, playing a crucial role in the release of stored intracellular calcium. researcher.lifenih.govphysiology.orgresearchgate.netresearchgate.net Research indicates that this compound, particularly in the context of the this compound/theodrenaline mixture, mediates the release of calcium from intracellular stores through the activation of ryanodine receptors. researcher.lifenih.gov This RyR-mediated calcium release contributes to the increase in cytosolic [Ca2+]i. researcher.lifenih.gov

Studies on human tracheal epithelial cells have specifically shown that the increase in cytosolic [Ca2+]i induced by this compound/theodrenaline is mediated via ryanodine receptor-mediated Ca2+ release. researcher.lifenih.gov While the exact mechanism by which this compound activates RyRs is still being investigated, it is believed to involve the sensitization of the channel to cytosolic Ca2+ activation or a reduction in the threshold for luminal Ca2+ activation of the receptor. nih.gov RyR isoforms, such as RyR2 and RyR3, have been identified in relevant tissues like murine respiratory epithelium, suggesting their potential involvement in this compound's effects. researcher.liferesearchgate.net

Table 2: Summary of this compound's Effects on Key Signaling Pathways

Pathway/TargetEffectMechanismRelevant Section(s)
Adenylyl Cyclase / cAMPActivation of AC, increased cAMP generationIndirectly via β1-adrenoceptor activation by released noradrenaline (from norephedrine component)3.2.2
Phosphodiesterase (PDE)Inhibition (non-selective, including PDE3)Mediated by the theophylline component3.2.3
Phospholipase C (PLC) / IP3Activation of PLC (potentially), IP3 receptor activation leading to Ca2+ releaseDownstream of β1-adrenoceptor stimulation, though direct PLC inhibition does not abolish effect on PTV3.2.4
Intracellular CalciumIncreased [Ca2+]iRelease from intracellular stores3.3.1, 3.3.2
Ryanodine Receptors (RyR)Activation, mediating Ca2+ release from storesActivation downstream of β-adrenergic receptors3.3.3

IP3 Receptor-Associated Calcium Release Mechanisms

Investigations into the molecular and cellular pharmacology of this compound have highlighted its impact on intracellular calcium release, significantly involving inositol trisphosphate (IP3) receptor-associated mechanisms. Studies, particularly in murine tracheal epithelium, indicate that this compound, both alone and in combination with theodrenaline, exerts its effects via calcium release associated with IP3 receptors. This process is ultimately triggered by β1-adrenergic receptor stimulation Current time information in Oklahoma City, OK, US.guidetopharmacology.orgwikipedia.orgfishersci.ie.

The activation of IP3 receptors has been identified as a pivotal mechanism leading to an increase in murine particle transport velocity (PTV), a functional outcome linked to calcium signaling Current time information in Oklahoma City, OK, US.guidetopharmacology.orgwikipedia.orgfishersci.ie. Experimental evidence supporting the central role of IP3 receptors includes findings where the inhibition of these receptors abolished the increase in murine PTV Current time information in Oklahoma City, OK, US.guidetopharmacology.orgwikipedia.orgfishersci.ie. Furthermore, experiments involving the depletion of intracellular calcium stores using caffeine have corroborated the role of calcium as a crucial messenger in altering PTV following the application of this compound or its combination with theodrenaline Current time information in Oklahoma City, OK, US.guidetopharmacology.orgwikipedia.orgfishersci.ie.

The IP3 receptor-associated increase in PTV is understood to be due to the release of Ca2+ from the endoplasmic reticulum, a major intracellular calcium store Current time information in Oklahoma City, OK, US.. While the activation of phospholipase C (PLC), which produces IP3, is generally involved in this pathway fishersci.ficiteab.com, one study observed that PTV still increased when PLC was inhibited by U-73122, suggesting potential complexities or alternative pathways involved in this compound's effects on calcium release in some contexts Current time information in Oklahoma City, OK, US..

This compound has been shown to increase intracellular calcium concentrations ([Ca2+]i) in human tracheal epithelial cells. This increase is mediated via β-adrenergic receptor stimulation, leading to calcium release from intracellular stores wikipedia.org. While some research also mentions the involvement of ryanodine receptors (RyR) in this intracellular calcium release wikipedia.org, the focus within the context of IP3 receptor-associated mechanisms underscores the significance of this specific pathway as demonstrated by inhibitor studies Current time information in Oklahoma City, OK, US.guidetopharmacology.orgwikipedia.orgfishersci.ie.

Research findings on the effect of this compound and theodrenaline on intracellular calcium concentrations in human tracheal epithelial cells have provided quantitative data.

CompoundEffect on Intracellular CalciumMedian Effective Concentration (EC50)Reference
This compound aloneIncrease in [Ca2+]i3.14 mM wikipedia.org
Theodrenaline aloneIncrease in [Ca2+]i0.35 mM wikipedia.org

Investigations of Store-Operated Calcium Entry (SOCE)

Beyond the release of calcium from intracellular stores, investigations into the cellular pharmacology of this compound have also considered the role of store-operated calcium entry (SOCE). SOCE represents a mechanism for secondary calcium influx into the cell from the extracellular space, which typically occurs following the depletion of intracellular calcium stores, such as those in the endoplasmic reticulum Current time information in Oklahoma City, OK, US.citeab.com.

This calcium entry pathway is mediated by specific molecular components, including stromal-interacting molecules (STIM) and ORAI channels Current time information in Oklahoma City, OK, US.wikipedia.orgciteab.com. SOCE is physiologically triggered by the activation of PLC and the subsequent production of IP3, which leads to the release of Ca2+ from the ER. The depletion of these stores then signals the activation of store-operated calcium channels in the plasma membrane, resulting in an influx of extracellular calcium citeab.com.

Further research is needed to fully elucidate the extent to which this compound directly modulates SOCE components or if its influence on SOCE is solely a downstream effect of store depletion caused by IP3 receptor-mediated release.

In Vitro and Ex Vivo Preclinical Pharmacodynamic Studies of Cafedrine

Effects on Isolated Myocardial Preparations

Inotropic effects refer to the modification of myocardial contractility, or the force of muscular contraction. Studies utilizing isolated human atrial trabeculae have been conducted to determine the direct effects of cafedrine (B87544) on myocardial tissue, independent of systemic physiological responses.

Research on human atrial trabeculae demonstrated that this compound, when administered alone, did not exhibit any positive inotropic effects. nih.gov In these experiments, increasing concentrations of this compound did not lead to a significant increase in the force of contraction. The force measurements in this compound-treated preparations were not significantly different from those in time-matched controls, where a natural decline in force is typically observed over the duration of the experiment. nih.gov This suggests that this compound itself is largely inactive as a direct positive inotrope in isolated human cardiac muscle. nih.gov

Interestingly, norephedrine (B3415761), which is conjugated with theophylline (B1681296) to form this compound, does show indirect sympathomimetic activity, leading to an increase in contractile force. However, this effect is reportedly lost when norephedrine is conjugated to theophylline to form the this compound molecule. nih.gov This has led some researchers to question the pharmacological relevance of this compound in its unmetabolized form, suggesting it may act as a prodrug in vivo. nih.gov

Table 1: Effect of this compound on Contractile Force in Isolated Human Atrial Trabeculae
ConditionMean Force (mN)Observation
Basal~2.5Baseline contractile force.
This compound (Increasing Concentrations)No significant changeNo positive inotropic effect observed; force declined similarly to time-matched controls. nih.gov
Norephedrine (Unconjugated)Significant IncreaseDemonstrates a positive inotropic effect that is abolished by phenoxybenzamine. nih.gov

Chronotropic effects relate to changes in heart rate, while bathmotropic effects pertain to changes in the excitability of the cardiac muscle. wikipedia.orgyoutube.com The Langendorff isolated heart preparation is a classic ex vivo model used to study these properties without the influence of the nervous system. nih.govwikipedia.org

Despite the utility of this model, there is a notable lack of published preclinical studies specifically investigating the chronotropic and bathmotropic effects of isolated this compound. Reviews on the pharmacodynamics of this compound and its combination product have highlighted this gap in the literature, suggesting that future research could involve the use of isolated Langendorff preparations to characterize these specific effects. nih.gov While in vivo studies of the combination product of this compound and theodrenaline (B228420) have shown that it does not significantly affect heart rate, these findings cannot be directly extrapolated to the effects of this compound alone in an isolated heart model. nih.govnih.gov

As established in section 4.1.1., direct application of this compound to isolated human atrial trabeculae does not result in an increase in myocardial contractile force. nih.gov The data indicates that any significant inotropic activity observed in vivo from this compound-containing compounds is likely not due to the direct action of the parent this compound molecule on myocardial receptors. nih.govnih.gov

Information regarding the specific effects of this compound on myocardial relaxation dynamics (lusitropy) in isolated preparations is not available in the reviewed literature.

Myocardial oxygen consumption (MVO2) is determined by factors such as heart rate, contractility, and ventricular wall tension. derangedphysiology.com Oxygen supply is dependent on coronary blood flow and the oxygen-carrying capacity of the perfusate. derangedphysiology.com

There are no specific in vitro or ex vivo studies available that have measured the direct effect of this compound on myocardial oxygen supply and consumption in isolated organ preparations. However, studies in anesthetized dogs using the combination of this compound/theodrenaline have shown an increase in coronary blood flow, which enhances oxygen supply. nih.gov In these animal models, while the combination drug led to a 40% increase in oxygen consumption due to increased inotropy, the corresponding increase in blood flow was substantially higher at 181%. nih.gov The observation that the combination drug has minimal effect on heart rate is considered advantageous, as tachycardia is a significant driver of increased myocardial oxygen consumption. nih.gov These findings are from in vivo animal studies of a combination product and may not reflect the direct actions of this compound alone on isolated cardiac tissue.

Effects on Isolated Vascular Preparations

The effect of this compound on vascular tone is complex, with its constituent parts having potentially opposing actions. Vasoconstriction is the narrowing of blood vessels, while vasodilation is their widening. wikipedia.orgyoutube.com

Theoretically, the norephedrine component of this compound could stimulate the release of endogenous noradrenaline or act as a partial agonist at α1-adrenoceptors, which would mediate vasoconstriction. nih.govresearchgate.net Conversely, the theophylline component is a known phosphodiesterase (PDE) inhibitor. Inhibition of PDE3 in vascular smooth muscle could lead to an accumulation of cGMP, which inhibits calcium release and results in muscle relaxation and vasodilation. nih.govresearchgate.net

Impact on Vascular Smooth Muscle Cell Contraction (e.g., Human Internal Mammary Artery Rings)

Investigations into the direct effects of this compound on vascular smooth muscle have utilized human internal mammary artery rings as an ex vivo model. In these studies, this compound, when administered in increasing concentrations, did not induce vasoconstriction. nih.govfrontiersin.org Specifically, the application of this compound alone did not significantly alter the tension of the arterial rings compared to time-matched controls, indicating a lack of direct intrinsic contractile activity on this vascular tissue. frontiersin.org

Further experiments exploring the interaction of a this compound/Theodrenaline mixture with other vasoconstrictors found that it shifted the concentration-response curve for noradrenaline to the right. nih.gov This finding suggests a potential α-adrenoceptor antagonistic effect or an influence via phosphodiesterase (PDE) inhibition rather than a direct agonistic action on vascular smooth muscle contraction. nih.gov In contrast to norephedrine, which demonstrated a positive inotropic effect that was abolished by phenoxybenzamine, this compound did not exhibit any positive inotropic effects in isolated human atrial trabeculae, further supporting the observation that it is largely inactive as a direct sympathomimetic agent in these in vitro models. frontiersin.org

Temporal Relationship between this compound Exposure and Vascular Tone Modulation

The temporal relationship between this compound exposure and the modulation of vascular tone in ex vivo models appears to be minimal, reflecting its lack of direct contractile or relaxant effects. In studies using human internal mammary artery rings, the observation period did not reveal any significant changes in vascular tone over time following the application of this compound alone. frontiersin.org The force of contraction in tissues treated with this compound was not significantly different from that of time-matched controls, indicating no delayed onset of action within the experimental timeframe. frontiersin.org While some clinical data have suggested a delayed response to this compound in vivo, leading to the hypothesis that it may function as a prodrug, in vitro studies on vascular preparations have not demonstrated a direct, time-dependent modulation of vascular tone. nih.govnih.gov

Modulation of Physiologic Functions in Tissue Models

Beyond the cardiovascular system, the pharmacodynamic effects of this compound have been explored in other tissue models, particularly those related to respiratory physiology.

Impact on Mucociliary Clearance Mechanisms (e.g., Murine Tracheal Epithelium)

Mucociliary clearance is a critical defense mechanism of the respiratory system, responsible for removing inhaled particles and pathogens. nih.govfrontiersin.org Studies have investigated the influence of this compound on this process by measuring particle transport velocity (PTV) in isolated murine tracheal preparations. nih.govnih.govresearchgate.net These ex vivo experiments serve as a surrogate for assessing mucociliary clearance. nih.govfrontiersin.orgnih.govresearchgate.net The research indicates that this compound directly impacts the function of the tracheal epithelium, suggesting a role in modulating this physiological process. nih.govnih.gov

Particle Transport Velocity (PTV) Alterations in Respiratory Epithelium

Direct application of this compound to murine tracheal epithelium has been shown to induce a significant, concentration-dependent increase in Particle Transport Velocity (PTV). nih.govnih.govresearchgate.net This effect was characterized by a sharp and sustained increase in the speed at which particles were moved across the epithelial surface. nih.govfrontiersin.org The response to this compound alone was robust, demonstrating its capacity to directly stimulate the components of the mucociliary apparatus. nih.govnih.gov

Table 1: Effect of this compound on Particle Transport Velocity (PTV) in Murine Tracheal Epithelium
CompoundMedian Effective Concentration (EC50)Observed Effect on PTV
This compound408 µMSteep and long-lasting increase

Signaling Cascades Underlying Mucociliary Response

The mechanism underlying the this compound-induced increase in PTV involves specific signaling pathways within the respiratory epithelium. The effect is initiated by the stimulation of β1-adrenergic receptors. nih.govfrontiersin.orgnih.gov Interestingly, the downstream signaling does not appear to involve the protein kinase A (PKA) pathway. nih.govfrontiersin.org Instead, the pivotal mechanism is the activation of inositol (B14025) triphosphate (IP3) receptors, which leads to the release of calcium from intracellular stores. nih.govnih.govmdpi.com This elevation of intracellular calcium is a crucial messenger that ultimately triggers the observed acceleration in PTV. nih.govnih.gov The entire response was abolished when β-adrenergic receptors were non-selectively inhibited or when IP3 receptors were blocked, confirming the essential roles of these components in the signaling cascade. frontiersin.orgnih.gov

Concentration-Response Relationships and Efficacy Profiles

The efficacy of this compound in preclinical models is dependent on the tissue type and the specific endpoint being measured. A clear concentration-response relationship has been established for its effect on mucociliary clearance, while its direct impact on vascular tone is negligible at clinically relevant concentrations.

In studies on murine tracheal epithelium, this compound demonstrated a concentration-dependent ability to increase PTV. nih.govnih.govresearchgate.net The median effective concentration (EC50) for this compound alone was determined to be 408 μM. nih.govnih.govresearchgate.net This indicates that while this compound can elicit a maximal response, it is less potent in this system compared to other sympathomimetic agents like theodrenaline (EC50 of 4 μM). nih.govnih.gov

Conversely, in ex vivo studies using human internal mammary artery rings, this compound did not show any direct vasoconstrictive effect even at high concentrations. nih.govfrontiersin.org This lack of a concentration-dependent contractile response defines its efficacy profile as inert in terms of direct vascular smooth muscle agonism. The primary effect noted in vascular tissue when used in combination with Theodrenaline was a modulation of the response to noradrenaline, suggesting an indirect mechanism of action. nih.gov

Table 2: Concentration-Response and Efficacy Profile of this compound
Tissue ModelParameter MeasuredEffective Concentration RangeEfficacy/Observed Effect
Murine Tracheal EpitheliumParticle Transport Velocity (PTV)EC50: 408 µMConcentration-dependent increase in PTV nih.govnih.govresearchgate.net
Human Internal Mammary Artery RingsVascular TensionNot ApplicableNo intrinsic vasoconstrictor activity nih.govfrontiersin.org
Human Atrial TrabeculaeForce of ContractionUp to 100 µMNo positive inotropic effect frontiersin.org

Determination of Median Effective Concentrations (EC50) in Isolated Systems

The median effective concentration (EC50), a critical measure of a drug's potency, has been determined for this compound in various isolated systems. These studies reveal the concentration of this compound required to elicit half of its maximal effect, offering insights into its activity at specific target tissues.

In a study on isolated murine tracheal epithelium, the EC50 of this compound alone for increasing particle transport velocity was found to be 408 µM nih.gov. Further research on human tracheal epithelial cells determined the EC50 of this compound for inducing an increase in intracellular calcium concentration to be 3.14 mM nih.govresearchgate.net.

When combined with theodrenaline in a 20:1 ratio, a formulation known as Akrinor™, the combination demonstrated a significantly lower EC50, indicating enhanced potency. In human atrial trabeculae, this combination product robustly increased the force of contraction with an EC50 of 41 ± 3 mg/l nih.govfrontiersin.org. In murine tracheal epithelium, the EC50 for the combination to increase particle transport velocity was 0.46 µM (consisting of 9.6 µM this compound and 0.46 µM theodrenaline) nih.gov. Similarly, in human tracheal epithelial cells, the EC50 for the combination to increase intracellular calcium was 0.35 mM (comprising 7.32 mM this compound and 0.35 mM theodrenaline) nih.govresearchgate.net.

Median Effective Concentrations (EC50) of this compound and its Combination with Theodrenaline in Isolated Systems
Test SystemSubstanceParameter MeasuredEC50 ValueReference
Murine Tracheal EpitheliumThis compoundParticle Transport Velocity408 µM nih.gov
Human Tracheal Epithelial CellsThis compoundIntracellular Ca2+ Concentration3.14 mM nih.govresearchgate.net
Human Atrial TrabeculaeThis compound/Theodrenaline (20:1)Force of Contraction41 ± 3 mg/l nih.govfrontiersin.org
Murine Tracheal EpitheliumThis compound/Theodrenaline (20:1)Particle Transport Velocity0.46 µM nih.gov
Human Tracheal Epithelial CellsThis compound/Theodrenaline (20:1)Intracellular Ca2+ Concentration0.35 mM nih.govresearchgate.net

Synergistic Pharmacodynamic Interactions with Theodrenaline

The combination of this compound and theodrenaline is designed to produce a synergistic effect, where the combined therapeutic outcome is greater than the sum of their individual effects. In vitro studies have been instrumental in understanding the basis of this synergy. The primary mechanism appears to be a complementary action on the cardiovascular system.

Theodrenaline provides a rapid onset of action, while this compound contributes to a more sustained effect nih.gov. The synergistic effects are particularly evident at the β1-adrenergic receptor nih.gov. Studies in murine tracheal epithelium suggest that the combination of this compound and theodrenaline leads to a more potent stimulation of these receptors than either compound alone nih.gov. This enhanced β1-adrenergic stimulation triggers a cascade of intracellular events, including the activation of inositol trisphosphate (IP3) receptors and a subsequent release of calcium from intracellular stores nih.gov. This increase in intracellular calcium is a key mechanism for the observed physiological responses, such as increased particle transport velocity in the trachea nih.gov.

The norephedrine component of this compound is thought to stimulate the release of endogenous noradrenaline from nerve endings, which, along with the noradrenaline component of theodrenaline, activates β1-adrenoceptors in cardiomyocytes, leading to increased inotropy nih.govresearchgate.net. The theophylline moiety present in both this compound and theodrenaline is expected to inhibit phosphodiesterases (PDEs), which would increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reinforce the β1-adrenoceptor-mediated effects nih.govresearchgate.netfrontiersin.org. However, significant PDE inhibition by the combination product has only been observed at high, clinically irrelevant concentrations in human atrial myocardium nih.gov.

Evaluation of Tachyphylaxis in In Vitro Models

Tachyphylaxis, the rapid development of tolerance to a drug's effects with repeated administration, is a potential concern for sympathomimetic agents. The evaluation of tachyphylaxis for this compound in in vitro models is limited.

One early in vitro study from 1958 suggested that the pressor effect of this compound may exhibit tachyphylaxis nih.gov. However, this finding is contrasted by a later animal study which indicated that repeated oral administration of this compound was not associated with a reduction in its pressor effect nih.gov. More recent and detailed in vitro or ex vivo studies specifically designed to evaluate the development of tachyphylaxis to this compound in isolated systems are not extensively reported in the available scientific literature. Therefore, the potential for this compound to induce tachyphylaxis at the tissue level remains an area that requires further investigation.

Preclinical Pharmacokinetic Investigations of Cafedrine

Absorption Profiles in Animal Models

Detailed studies focusing solely on the absorption profile of cafedrine (B87544) in animal models are not extensively available in publicly accessible literature. However, some information can be inferred from broader pharmacokinetic studies.

Following oral and intravenous administration in animal models, this compound is reported to have a half-life of 60 minutes, suggesting relatively rapid absorption and clearance. nih.gov The initial plasma concentration of this compound after a 200 mg intravenous dose has been measured at 6 µg/mL. nih.gov

To provide context, the pharmacokinetic parameters of theophylline (B1681296), a component of this compound, have been studied in dogs. These studies can offer an approximation of how a part of the this compound molecule behaves.

ParameterValue (in Dogs)Administration Route
Half-life (t½)5.7 hoursIntravenous
Apparent Volume of Distribution (Vd)0.82 L/kgIntravenous
Bioavailability91%Oral
Absorption Half-life (t½ab)0.4 hoursOral

Data derived from studies on theophylline administration in dogs. nih.gov

Distribution Characteristics in Animal Tissues and Biological Fluids

Specific studies detailing the tissue and biological fluid distribution of this compound in animal models are scarce. However, insights into its potential distribution can be gained from the known properties of its components. Theophylline, for instance, is known to distribute into various tissues.

Research on a combination of this compound and theodrenaline (B228420) in murine models suggests that transient intravasal and intraepithelial concentrations could be significantly higher immediately after injection than after distribution to other body compartments. nih.gov

Metabolism and Biotransformation Pathways

This compound undergoes metabolism, resulting in the formation of a primary metabolite and several minor metabolic products. nih.gov

The primary metabolite of this compound has been identified as norephedrine (B3415761). nih.gov Norephedrine itself is a sympathomimetic amine and its formation is a key step in the biotransformation of this compound. In rats, norephedrine has been shown to act as a partial agonist at α1-adrenoceptors. nih.gov

While it is known that this compound is metabolized into several minor metabolites in addition to norephedrine, specific details and characterization of these minor metabolic products in preclinical animal models are not well-documented in the available scientific literature. nih.gov

The specific enzymatic pathways, including the particular cytochrome P450 (CYP) isoenzymes, responsible for the biotransformation of this compound have not been definitively identified in preclinical studies. It is hypothesized that the metabolism of this compound could act as a prodrug, with its clinical effects potentially attributable to its metabolites. nih.gov General drug metabolism studies indicate that CYP enzymes are central to the phase I metabolism of many xenobiotics. nih.gov

Excretion Pathways and Clearance Mechanisms

The primary route of excretion for the main metabolite of this compound, norephedrine, is via the kidneys. nih.gov Studies have shown that nearly 90% of administered norephedrine is excreted largely unchanged in the urine within 24 hours. nih.gov

In studies with rats, this compound, as well as a 20:1 combination of this compound and theodrenaline, exhibited diuretic effects, suggesting a role in promoting urine production and potentially influencing its own renal clearance. nih.gov

The pharmacokinetic parameters of norephedrine have been studied, providing an indication of its clearance characteristics.

ParameterValueAnimal Model
EliminationMostly renalNot specified
Clearance0.34 L/minNot specified
Volume of Distribution181 LNot specified

Pharmacokinetic parameters of norephedrine. nih.govnih.gov

Pharmacokinetic Modeling in Preclinical Species

Pharmacokinetic (PK) modeling is a critical component of preclinical drug development, providing a mathematical framework to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity in various animal species. gdddrjournal.com These models are instrumental in understanding the time course of a drug's concentration in the body, which is essential for predicting its efficacy and safety profile before human trials. allucent.com While extensive preclinical pharmacokinetic data specifically for this compound are not widely available in published literature, the established methodologies for pharmacokinetic modeling in animal species provide a clear framework for how such investigations would be conducted.

Compartmental and Non-Compartmental Analysis

Two primary approaches are utilized for the analysis of pharmacokinetic data in preclinical studies: compartmental analysis and non-compartmental analysis (NCA). researchgate.net The choice between these methods depends on the objectives of the study, the complexity of the data, and the intended application of the results. allucent.com

Compartmental Analysis involves developing mathematical models that simplify the body into a finite number of interconnected compartments. wikipedia.orglabcorp.com These compartments, which may or may not correspond directly to physiological tissues, are kinetically homogeneous. gdddrjournal.com One-compartment and two-compartment models are the most common in preclinical studies. wikipedia.org

One-Compartment Model: This is the simplest model, viewing the body as a single, uniform unit where the drug distributes instantaneously. wikipedia.org

Multi-Compartment Models: These models provide a more realistic representation, typically dividing the body into a central compartment (representing blood and highly perfused organs) and one or more peripheral compartments (representing less well-perfused tissues). wikipedia.org

The advantage of compartmental modeling is its predictive power; once a model is validated, it can be used to simulate drug concentrations under different dosing scenarios. wikipedia.org However, developing and validating an appropriate model can be complex. wikipedia.org

Non-Compartmental Analysis (NCA) , as the name suggests, does not rely on assumptions about specific body compartments. allucent.com Instead, it uses algebraic equations to calculate key pharmacokinetic parameters directly from the observed concentration-time data. allucent.com This method is often preferred for its simplicity, speed, and cost-effectiveness, particularly in early drug development and for bioequivalence studies. gdddrjournal.comallucent.com

Key parameters derived from NCA include:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC (Area Under the Curve): Total drug exposure over time.

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

t½ (Half-life): The time required for the drug concentration to decrease by half. allucent.com

The main limitation of NCA is that it is less descriptive of the underlying physiological processes and has limited predictive capabilities for altered dosing regimens compared to compartmental models. researchgate.net

FeatureCompartmental AnalysisNon-Compartmental Analysis (NCA)
Basic Principle Body is modeled as a series of interconnected compartments. wikipedia.orgModel-independent, based on statistical moments theory. gdddrjournal.com
Assumptions Requires assumptions about the number of compartments and kinetic processes. allucent.comFewer assumptions; assumes linear kinetics. gdddrjournal.com
Complexity More complex, requires model development and validation. allucent.comSimpler and faster, relies on algebraic equations. allucent.com
Predictive Power High; can simulate different dosing regimens. wikipedia.orgLimited; primarily descriptive of the observed data. researchgate.net
Common Application Mechanistic studies, understanding drug disposition. nih.govStandard for bioequivalence studies, early drug screening. gdddrjournal.com

Population Pharmacokinetic Approaches in Animal Studies

Population Pharmacokinetics (PopPK) is a sophisticated modeling technique used to quantify and explain the variability in drug concentrations among a population of individuals. quantics.co.uk While initially developed for analyzing sparse data from clinical trials, PopPK has been increasingly applied in preclinical settings. ovid.com This approach is particularly valuable in animal studies where ethical and practical considerations may limit the number of blood samples that can be taken from a single animal (sparse sampling). ovid.com

A PopPK model consists of several components:

Structural Model: Describes the typical time course of the drug's concentration (e.g., a one- or two-compartment model). nih.gov

Stochastic Model: Accounts for variability, which is divided into between-subject variability (differences from one animal to another) and residual unexplained variability (including measurement error). nih.gov

Covariate Model: Examines the influence of specific factors (covariates) such as body weight, age, or organ function on the pharmacokinetic parameters. nih.gov

In preclinical research, PopPK allows for the pooling of data from different studies, leading to more robust and informative models. ovid.com It can help identify sources of variability in drug exposure and build more mechanistic models that can be used for interspecies scaling and predicting human pharmacokinetics. ovid.com By simulating "what if" scenarios, PopPK serves as a powerful tool in the development of new drugs. ovid.com

Interspecies Pharmacokinetic Variability and Translational Considerations

A primary goal of preclinical pharmacokinetic studies is to predict the drug's behavior in humans. allucent.com However, significant anatomical, physiological, and biochemical differences exist between animal species and humans, leading to interspecies pharmacokinetic variability. osf.io Understanding and accounting for this variability is a major challenge in translational research. osf.iooup.com

Allometric scaling is a commonly used method to extrapolate pharmacokinetic parameters from animals to humans. nih.govaplanalytics.com This approach is based on the principle that many physiological variables (like organ size, blood flow, and metabolic rates) and pharmacokinetic parameters (like clearance and volume of distribution) are related to body weight across different species. tandfonline.comresearchgate.net The relationship is described by the allometric equation:

Y = aWb

Where:

Y is the pharmacokinetic parameter of interest.

W is the body weight.

a is the allometric coefficient.

b is the allometric exponent. aplanalytics.com

By plotting the logarithm of the PK parameter against the logarithm of body weight for several animal species, a linear relationship can often be established, which is then used to predict the parameter value for humans. nih.gov

ParameterTypical Allometric Exponent (b)Rationale
Clearance (CL) ~0.75Relates to metabolic rate, which scales with body surface area. researchgate.net
Volume of Distribution (Vd) ~1.0Often scales in direct proportion to body weight, reflecting body fluid volumes. tandfonline.com

While allometric scaling is a useful tool, it has limitations. It provides acceptable predictions for drugs that are eliminated renally or are dependent on blood flow. nih.gov However, predictions can be poor for drugs that are cleared primarily by metabolic processes, due to significant species differences in drug-metabolizing enzymes. nih.gov More complex approaches, such as physiologically based pharmacokinetic (PBPK) modeling, which incorporates species-specific physiological and biochemical data, are often employed to improve the accuracy of human PK predictions. nih.govfrontiersin.org The ultimate challenge lies in bridging the translational gap to ensure that preclinical findings on drug disposition accurately inform safe and effective use in humans. nih.gov

Advanced Analytical Methodologies for Cafedrine Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a molecule like cafedrine (B87544), which may be present in biological matrices or pharmaceutical formulations, achieving clean separation from other components is critical for accurate analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of pharmaceutical compounds. For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. In this technique, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol (B129727). nih.gov

The separation mechanism relies on the differential partitioning of this compound between the stationary and mobile phases. By optimizing parameters such as mobile phase composition, pH, and column temperature, a sharp, symmetrical peak can be achieved, allowing for precise and accurate quantification. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the purine (B94841) ring in the theophylline (B1681296) moiety of this compound exhibits strong UV absorbance. nih.gov For robust quantification, a calibration curve is constructed by analyzing a series of standards with known concentrations. truman.edu

Table 1: Typical RP-HPLC Parameters for Analysis of this compound-Related Compounds

ParameterTypical ConditionPurpose
ColumnC18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a nonpolar stationary phase for reversed-phase separation.
Mobile PhaseIsocratic or gradient mixture of Phosphate (B84403) Buffer (pH 3-7) and Acetonitrile/MethanolElutes the analyte from the column; composition is optimized for resolution and run time.
Flow Rate0.75 - 1.2 mL/minControls the speed of the separation and influences peak shape.
DetectionUV Absorbance at ~270-280 nmQuantifies the analyte based on the UV absorbance of the theophylline structure.
Injection Volume10 - 20 µLThe amount of sample introduced into the system for analysis.

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Screening

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in dramatically increased separation efficiency, resolution, and speed. UHPLC is particularly well-suited for high-throughput screening (HTS), where a large number of samples must be analyzed rapidly, such as in drug discovery or toxicology screening. nih.govnih.gov

For this compound research, UHPLC could be employed to screen for its presence in numerous biological samples or to analyze libraries of related compounds in metabolic studies. The significantly shorter run times—often under two minutes compared to 10-15 minutes for HPLC—allow for a massive increase in sample throughput without sacrificing analytical quality. lcms.cz The higher pressure capabilities of UHPLC systems are necessary to force the mobile phase through the densely packed columns. nih.gov

Table 2: Comparison of Typical HPLC and UHPLC Performance

ParameterConventional HPLCUHPLC
Particle Size3 - 5 µm< 2 µm
Typical Run Time10 - 30 min1 - 5 min
System Pressure~400 bar>1000 bar
ResolutionGoodExcellent
Solvent ConsumptionHigherLower

Gas Chromatography (GC) for Volatile Metabolite Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. This compound itself is a large, non-volatile molecule and cannot be directly analyzed by GC without chemical modification (derivatization) to increase its volatility.

However, GC is highly valuable for the indirect study of this compound through volatile metabolite profiling. This metabolomics approach involves analyzing the profile of small, volatile organic compounds (VOCs) in a biological sample (e.g., plasma, urine) after administration of the drug. nih.gov Changes in the VOC profile can provide insights into the metabolic pathways affected by this compound. The process typically involves extracting VOCs from the sample, often using solid-phase microextraction (SPME), followed by separation on a GC column and detection. chromatographyonline.comresearchgate.net

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method, it provides unparalleled sensitivity and specificity for identifying and quantifying compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is the gold standard for drug analysis in complex matrices. nih.gov After the HPLC or UHPLC system separates this compound from other components, the eluent is directed into the mass spectrometer. An electrospray ionization (ESI) source is typically used to generate charged molecular ions of this compound, which are then analyzed.

For even greater specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) is employed. nih.gov In this technique, the parent ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low concentrations, even in complex biological fluids. researchgate.netresearchgate.net The selection of specific parent-product ion transitions is unique to the molecule's structure, minimizing interferences. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for this compound Analysis (Based on typical fragmentation of norephedrine (B3415761) and theophylline structures)

ParameterSettingPurpose
Ionization ModePositive Electrospray Ionization (ESI+)Generates protonated molecular ions [M+H]+.
Parent Ion (Q1)m/z 358.4Corresponds to the protonated molecular weight of this compound (C18H23N5O3).
Product Ion (Q3)m/z 181.1A potential fragment corresponding to the theophylline moiety.
Product Ion (Q3)m/z 134.1A potential fragment from the norephedrine side chain.
Analysis ModeMultiple Reaction Monitoring (MRM)Highly selective and sensitive quantification by monitoring specific ion transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Fingerprinting

When GC is coupled with MS (GC-MS), it becomes a powerful tool not just for separating volatile compounds but also for identifying them. As volatile metabolites are separated by the GC column, they enter the mass spectrometer, where they are fragmented into unique patterns. These fragmentation patterns, or mass spectra, act as a chemical "fingerprint" that can be compared against spectral libraries for positive identification. mdpi.com

Metabolite fingerprinting is a non-targeted approach used to get a snapshot of the metabolome. nih.govmdpi.combohrium.com In the context of this compound research, GC-MS based fingerprinting could be used to compare the volatile metabolite profiles of subjects before and after drug administration. This allows researchers to identify which metabolic pathways are perturbed by this compound, potentially uncovering biomarkers of its effect or identifying novel metabolic pathways. nih.gov This technique provides a broader, systems-level view of the drug's impact beyond simply measuring the concentration of the parent compound. nih.gov

Ion Mobility-High Resolution Mass Spectrometry for Isomeric Separation

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. bohrium.comnih.gov When combined with high-resolution mass spectrometry (HRMS), it offers an additional dimension of separation, proving particularly valuable for resolving isomeric species that are indistinguishable by mass alone. bohrium.comnih.govrsc.org this compound possesses two chiral centers, giving rise to stereoisomers. nih.gov The separation of these isomers is critical as they may exhibit different pharmacological activities.

High-resolution IMS has demonstrated the capacity to separate lipid isomers differing only in acyl chain or double bond position, and even prostanoid isomers with distinct in vivo functions. nih.govrsc.org Techniques like cyclic ion mobility (cIM) can enhance separation by increasing the path length ions travel, allowing for the resolution of compounds with very subtle structural variations. nih.govnih.gov While specific applications of IMS-HRMS to this compound are not extensively documented in the literature, the technique's proven ability to separate challenging isomeric compounds makes it a highly suitable and powerful tool for future research on this compound's stereoisomers. nih.govrsc.org This would allow for the individual characterization and quantification of each stereoisomer, providing a clearer understanding of their respective properties.

Potential Application of High-Resolution IMS Techniques for this compound Isomer Separation

IMS TechniquePrinciple of SeparationPotential Application for this compound
Drift Tube IMS (DTIMS)Ions drift through a gas-filled tube under a weak electric field, separating based on their collision cross-section (CCS).Determination of baseline CCS values for this compound stereoisomers.
Trapped IMS (TIMS)Ions are held stationary against a moving gas by an electric field; separation occurs as the field is lowered.High-resolution separation of diastereomers and enantiomers.
Cyclic IMS (cIM)Ions traverse a cyclic path multiple times, dramatically increasing the resolution of the separation. nih.govBaseline separation of all four potential stereoisomers of this compound, even those with very similar structures and mobilities. nih.gov

Mass Spectrometric Fragmentation Analysis for Structural Confirmation

Mass spectrometry (MS) is a cornerstone technique for the structural confirmation of chemical compounds. In the context of this compound, Electron Ionization (EI) mass spectrometry has been successfully used to elucidate its fragmentation patterns. nih.gov The analysis of these fragments provides a molecular fingerprint that confirms the compound's structure.

The fragmentation process in molecules like this compound, which is a derivative of phenylpropanolamine and theophylline, often involves characteristic cleavages. nih.gov For instance, the fragmentation of the related compound ephedrine (B3423809) involves an alpha-cleavage, leading to the formation of a stable imonium ion. dshs-koeln.de Similar cleavage mechanisms are expected for this compound. By analyzing the mass-to-charge ratio (m/z) of the resulting fragment ions, researchers can piece together the molecule's structure, confirming the connectivity of the norephedrine and theophylline moieties. Deuteration studies can also be employed to postulate the structures of specific fragment ions, as has been done for ephedrine. nih.gov This detailed fragmentation analysis is crucial for unambiguous identification, especially in complex matrices or during impurity profiling. nih.gov

Hypothetical Key Fragmentation Pathways for this compound in EI-MS

Bond Cleavage TypeDescriptionExpected Key Fragment Ion (m/z)Structural Information Confirmed
Alpha-Cleavage (C-C bond)Cleavage of the bond adjacent to the nitrogen atom in the norephedrine side chain.Fragment corresponding to the benzyl moiety.Presence of the 1-phenyl-2-aminopropanol structure.
Alpha-Cleavage (C-N bond)Cleavage adjacent to the nitrogen, leading to a stable imonium ion from the side chain. dshs-koeln.deFragment corresponding to the protonated norephedrine side chain.Confirmation of the norephedrine side chain structure.
Heterocyclic Ring CleavageFragmentation of the theophylline purine ring system.Characteristic fragments of the dimethylxanthine core.Presence and structure of the theophylline moiety.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. msu.educore.ac.uk It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uk For this compound, both ¹H and ¹³C NMR spectroscopy have been instrumental in ascertaining the relative configuration of its two asymmetric centers, which is crucial for defining its specific stereoisomerism. nih.gov

¹H NMR provides information on the number of different types of protons and their neighboring environments through chemical shifts and spin-spin splitting patterns. msu.edulibretexts.org ¹³C NMR, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary). core.ac.uk For a definitive structural assignment of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These advanced experiments establish proton-proton and proton-carbon correlations over one or multiple bonds, allowing for the unambiguous assignment of all signals and confirmation of the molecular skeleton. core.ac.uk

NMR Techniques for this compound Structural Assignment

NMR ExperimentInformation ProvidedApplication to this compound Structure
¹H NMRProton chemical environments, integration (proton count), and coupling (connectivity). libretexts.orgAssigning protons on the theophylline core, ethyl bridge, and norephedrine moiety.
¹³C NMR / DEPTNumber and type of carbon atoms (CH₃, CH₂, CH, C). core.ac.ukConfirming the carbon skeleton and identifying all 17 carbon atoms of this compound.
2D COSYCorrelation of coupled protons (¹H-¹H connectivity). core.ac.ukTracing the proton network within the norephedrine and ethyl side chains.
2D HSQC/HMQCDirect one-bond ¹H-¹³C correlations. core.ac.ukAssigning each proton to its directly attached carbon atom.
2D HMBCCorrelations between protons and carbons over 2-3 bonds. core.ac.ukConfirming the connection between the theophylline ring, the ethyl bridge, and the norephedrine unit.

Other Spectroscopic Methods for Compound Purity and Identity

Beyond NMR, other spectroscopic methods are routinely used to confirm the identity and assess the purity of pharmaceutical compounds. Infrared (IR) spectroscopy, particularly using diffuse reflectance techniques for solid samples, can rapidly verify the identity of a drug formulation. nih.gov The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the molecule's functional groups. For this compound, this would include characteristic absorptions for O-H (hydroxyl), N-H (secondary amine), C=O (amide carbonyls in the theophylline ring), and C-N bonds. By comparing the spectrum of a sample to that of a certified reference standard, one can confirm its identity and detect the presence of extraneous materials. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is another valuable tool. The purine ring system of the theophylline moiety in this compound would produce a characteristic UV absorption profile. This can be used for quantitative purposes and to check for impurities that might alter the absorption spectrum. The combination of these spectroscopic techniques provides a robust and reliable method for the quality control of this compound.

Bioanalytical Method Development and Validation

Quantification of this compound and its Metabolites in Biological Matrices (e.g., Plasma, Tissue Homogenates)

Bioanalytical methods are essential for determining the concentration of drugs and their metabolites in biological fluids and tissues, which is fundamental to pharmacokinetic and toxicokinetic studies. iajps.comonlinepharmacytech.inforesearchgate.net The development and validation of a robust bioanalytical method for this compound would typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. onlinepharmacytech.inforesearchgate.netglobalresearchonline.net

The process begins with sample preparation to extract this compound and its potential metabolites from the complex biological matrix (e.g., plasma). quotientsciences.com This often involves protein precipitation or liquid-liquid extraction. researchgate.net The extract is then injected into an HPLC or UPLC system for chromatographic separation from endogenous components. onlinepharmacytech.infoglobalresearchonline.net The separated analytes are then ionized and detected by a tandem mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

A crucial part of the process is method validation, which ensures the reliability of the data. Validation assesses several key parameters, including selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, and stability of the analyte in the biological matrix under various storage conditions. globalresearchonline.net

Key Validation Parameters for a Hypothetical LC-MS/MS Method for this compound in Plasma

ParameterDescriptionTypical Acceptance Criteria
SelectivityThe ability to differentiate and quantify the analyte in the presence of other components in the sample. globalresearchonline.netNo significant interference at the retention time of the analyte and internal standard in at least six different sources of blank matrix. globalresearchonline.net
LinearityThe ability to produce results that are directly proportional to the concentration of the analyte in samples.Correlation coefficient (r²) of ≥ 0.99 for the calibration curve. globalresearchonline.net
Accuracy & PrecisionAccuracy is the closeness of measured values to the true value. Precision is the closeness of repeated measurements.For quality control samples, the mean concentration should be within ±15% of the nominal value (±20% at LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Matrix EffectThe alteration of ionization efficiency by co-eluting matrix components.The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15% in at least six lots of matrix. globalresearchonline.net
StabilityThe chemical stability of an analyte in a given matrix under specific conditions for given time intervals. globalresearchonline.netMean concentration of stability samples should be within ±15% of the nominal concentration.

Development of Reference Standards for Impurity Profiling

Impurity profiling is a critical component of pharmaceutical development and quality control, involving the identification and quantification of any unwanted chemical substances present in the active pharmaceutical ingredient (API) rroij.com. The development of reference standards for these impurities is essential for accurate analytical testing and for meeting stringent regulatory requirements ijsr.net. For this compound, which is a chemical linkage of norephedrine and theophylline, potential impurities can arise from the synthesis process, degradation of the drug substance, or interaction with other components in a formulation wikipedia.orgnih.gov.

Potential impurities associated with this compound can be inferred from its constituent molecules. For instance, the synthesis of this compound may involve precursors and intermediates that could be present in the final product as impurities pharmaffiliates.com. Furthermore, degradation of this compound can lead to the formation of various related substances. The degradation pathways of theophylline, for example, are known to produce compounds such as 1,3-dimethyluric acid and 3-methylxanthine ornl.gov. Similarly, norephedrine can degrade through oxidation and other pathways.

The synthesis and characterization of these potential impurities as reference standards are crucial for their accurate identification and quantification in this compound samples. These reference standards serve as benchmarks in analytical procedures, allowing for the validation of methods and the precise determination of impurity levels.

Below is a table of potential this compound-related impurities that could be considered for the development of reference standards.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
N-(2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl)-N-(1-hydroxy-1-phenylpropan-2-yl)acetamideC20H25N5O4399.45Synthesis-related
This compound ImpurityC18H22N6O4386.41Synthesis-related/Degradation
NorephedrineC9H13NO151.21Precursor/Degradation
TheophyllineC7H8N4O2180.16Precursor/Degradation
1,3-Dimethyluric acidC7H8N4O3196.16Theophylline degradation
3-MethylxanthineC6H6N4O2166.14Theophylline degradation

Method Validation for Sensitivity, Specificity, Accuracy, and Precision

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose researchgate.net. For the analysis of this compound and its impurities, a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential. The validation process assesses several key parameters to ensure the reliability of the results nih.govnih.govnih.gov.

Sensitivity refers to the ability of the method to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components semanticscholar.org.

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage of the analyte recovered is measured semanticscholar.org.

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) semanticscholar.org.

The following tables provide illustrative data for the validation of a hypothetical HPLC method for the analysis of this compound, based on typical values reported for similar compounds like theophylline and its fixed-dose combinations wisdomlib.orgijsra.net.

Table 1: Illustrative Sensitivity and Linearity Data for this compound Analysis

Parameter Value
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999

Table 2: Illustrative Accuracy Data for this compound Analysis

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
5.04.9599.0
25.025.20100.8
45.044.7399.4

Table 3: Illustrative Precision Data for this compound Analysis

Concentration (µg/mL) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6)
5.00.851.20
25.00.650.95
45.00.500.80

Emerging Research Areas and Future Directions in Cafedrine Studies

Deeper Elucidation of Unresolved Mechanistic Aspects

Despite its long-standing use, key aspects of how cafedrine (B87544) exerts its effects at a molecular level remain speculative. nih.gov The complexity of its action, arising from its nature as a compound that breaks down into active components, necessitates a more granular investigation into its metabolites, receptor interactions, and the interplay of its dual pharmacological pathways.

Complete Characterization of Cleavage Products and Their Biological Activities

Some research suggests that this compound may function as a pro-drug, with its clinical effects, particularly the delayed onset of action, being attributable to its in vivo conversion to active metabolites like norephedrine (B3415761). frontiersin.org Future studies must focus on identifying all metabolites and quantifying their individual biological activities. This involves assessing their receptor binding affinities, functional efficacies, and pharmacokinetic profiles to build a complete picture of their contribution to the therapeutic and potential off-target effects of this compound administration. frontiersin.org

Cleavage ProductKnown/Hypothesized Biological ActivityState of Characterization
NorephedrineIndirect sympathomimetic; releases endogenous noradrenaline. Potential partial agonist at α1-adrenoceptors. nih.govWell-characterized as a primary, active metabolite. nih.gov
Theophylline (B1681296)Non-selective phosphodiesterase (PDE) inhibitor. nih.govWell-characterized as a primary, active metabolite. nih.gov
Minor MetabolitesUnknownUnidentified and uncharacterized; potency and activity are unknown. nih.gov

Comprehensive Analysis of Receptor Subtype Specificity and Functional Selectivity

The cardiac effects of this compound are largely attributed to stimulation of β-adrenergic receptors, particularly the β1 subtype, leading to increased inotropy. nih.govnih.gov The norephedrine component is also thought to act as a partial agonist at α1-adrenoceptors, contributing to vasoconstriction. nih.govresearchgate.net However, the full scope of this compound's and its metabolites' interactions across the entire spectrum of adrenergic receptor subtypes (e.g., β2, β3, α2) has not been systematically evaluated. The debate over its net effect on α-receptors persists, with outcomes potentially varying by species and vascular region. nih.gov

A critical future direction is the investigation of "functional selectivity" or "biased agonism." nih.gov This concept describes how a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor. Research is needed to determine if this compound or its metabolites act as biased agonists at adrenergic receptors, which could explain the compound's specific physiological profile, such as its ability to increase cardiac output with minimal changes to heart rate and systemic vascular resistance. nih.govresearchgate.net A thorough analysis of receptor subtype binding affinities and pathway-specific activation is essential for a modern understanding of its pharmacology.

Interplay between Adrenergic and Phosphodiesterase Inhibition Pathways

This compound uniquely combines two distinct mechanisms of action: adrenergic stimulation from its norephedrine component and phosphodiesterase (PDE) inhibition from its theophylline component. nih.gov The prevailing hypothesis is that these pathways act synergistically; PDE inhibition is thought to reinforce the β1-adrenoceptor stimulation by preventing the degradation of the second messenger cyclic AMP (cAMP), thereby amplifying the inotropic effect in cardiac cells. nih.govresearchgate.net

Comprehensive Preclinical Pharmacokinetic and Pharmacodynamic Integration

While some clinical pharmacodynamic effects of this compound are documented, its pharmacokinetic profile is not well-researched. nih.gov A significant opportunity for future studies lies in bridging this gap by developing integrated models that can simulate and predict the drug's behavior in the body over time.

Development of Integrated Physiologically Based Pharmacokinetic-Pharmacodynamic (PBPK-PD) Models

The development of a comprehensive Physiologically Based Pharmacokinetic-Pharmacodynamic (PBPK-PD) model for this compound is a crucial next step. PBPK models integrate data on the drug's physicochemical properties with physiological data to simulate its absorption, distribution, metabolism, and excretion in various body tissues. nih.gov

Recently, a significant advance was made with the development of a kinetic/pharmacodynamic covariate model for the this compound/theodrenaline (B228420) combination. citedrive.comnih.gov This model successfully described the time course of hemodynamic effects by incorporating two kinetic compartments and a delayed effect model, and identified key patient-specific covariates such as age, sex, and BMI. citedrive.comnih.govresearchgate.net

Model ComponentDescriptionIdentified Covariates
Kinetic ModelTwo-compartment model describing drug distribution and elimination. nih.govresearchgate.netAge, Sex, BMI, Antihypertensive Medication, ASA Physical Status, Baseline Systolic Blood Pressure, Pre-surgery Heart Rate. citedrive.comnih.gov
Pharmacodynamic ModelDelayed effect model linked to distinct Emax models for blood pressure and heart rate. nih.govresearchgate.net

While this represents a foundational step, a full PBPK model is still needed. Future work should focus on gathering the necessary in vitro and preclinical data to build a whole-body PBPK model that can predict tissue-specific concentrations of this compound and its primary metabolites, norephedrine and theophylline. Coupling this PBPK model with refined PD models will allow for more mechanistic predictions of drug efficacy across diverse patient populations and clinical scenarios.

Structure-Activity Relationship (SAR) Studies for Rational Design

The rational design of new therapeutic agents hinges on a deep understanding of the relationship between a molecule's structure and its biological activity. For this compound, which is chemically 7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione, this involves dissecting the contributions of its two main components: a norephedrine moiety and a theophylline moiety. wikipedia.org

Elucidating Key Structural Determinants for Specific Pharmacological Effects

This compound's pharmacological profile is a composite of the actions of its structural components and its metabolites. SAR studies aim to identify the specific chemical features responsible for its effects, such as β-adrenergic stimulation and phosphodiesterase (PDE) inhibition. nih.gov

The norephedrine portion of this compound belongs to the β-phenylethylamine class of compounds. Key structural features that determine its activity at adrenergic receptors include:

The Phenyl Ring: Unlike potent catecholamine agonists like noradrenaline, the norephedrine moiety in this compound lacks the 3,4-dihydroxy (catechol) substitution on the phenyl ring. The presence of a catechol group is a crucial feature for maximal agonistic activity at adrenergic receptors. pharmacy180.com This structural difference explains why theodrenaline (a conjugate of noradrenaline and theophylline) exhibits a higher affinity for β-adrenergic receptors and a lower EC₅₀ compared to this compound. nih.gov

The Ethylamine Side Chain: The presence of a hydroxyl group at the β-carbon and a methyl group at the α-carbon of the side chain influences receptor interaction and metabolic stability. The α-methyl group, for instance, confers resistance to metabolic degradation by monoamine oxidase (MAO). pharmacy180.com

The Amino Group: The secondary amine in the norephedrine structure is critical for its sympathomimetic activity. pharmacy180.com

The theophylline component is a methylxanthine that non-selectively inhibits PDEs. nih.govresearchgate.net This action increases intracellular concentrations of second messengers like cAMP, which in turn potentiates the effects of β-adrenoceptor stimulation in cardiac tissue. nih.govresearchgate.net

A pivotal finding in the SAR of this compound is that the covalent linkage of norephedrine to theophylline appears to abolish the indirect sympathomimetic action typically associated with norephedrine. frontiersin.org Norephedrine usually acts by promoting the release of endogenous noradrenaline from nerve endings. researchgate.net However, studies on isolated tissues suggest that this compound itself does not trigger this release, indicating that the bulky theophylline substituent significantly alters the molecule's affinity for the neuronal uptake transporters responsible for this effect. frontiersin.org This has led to the hypothesis that this compound may function as a pro-drug, with its clinical effects observed after a delay, possibly requiring metabolism to release active congeners like norephedrine. nih.govfrontiersin.orgresearchgate.net

Rational Design and Synthesis of Novel this compound Analogs with Tuned Receptor Specificity

The rational design and synthesis of novel this compound analogs represent a significant future direction for research. While specific studies on creating this compound analogs are not prominent in current literature, the principles of medicinal chemistry provide a clear path forward. The goal would be to engineer new molecules with improved pharmacological properties, such as enhanced receptor specificity or a more favorable pharmacokinetic profile.

Future research could explore modifications at several key positions on the this compound scaffold:

Phenyl Ring Substitution: Introducing substituents onto the phenyl ring of the norephedrine moiety could modulate adrenergic receptor subtype selectivity (e.g., β₁ vs. β₂). For example, replacing the unsubstituted ring with a resorcinol (B1680541) or a hydroxymethyl-substituted phenyl ring has been shown in other phenylethylamines to confer selectivity for β₂-receptors. pharmacy180.com

Side Chain Modification: Altering the alkyl groups on the α-carbon or the nitrogen atom could fine-tune the balance between α- and β-adrenergic activity. Increasing the bulk of the nitrogen substituent generally decreases α-receptor activity while increasing β-receptor activity. pharmacy180.com

Theophylline Moiety Analogs: Replacing theophylline with other PDE inhibitors that have selectivity for specific isoenzymes (e.g., PDE3, the most relevant in cardiac tissue) could enhance the desired cardiac effects while minimizing off-target actions. nih.gov

A convergent synthetic strategy, which involves preparing key molecular fragments separately before combining them, could be employed for efficient production of a library of novel analogs. nih.gov These rationally designed compounds would then be screened to identify candidates with optimized activity, potentially leading to new therapeutic agents with greater precision than this compound itself.

Development and Application of Advanced In Vitro and Ex Vivo Models

To bridge the gap between preclinical research and clinical outcomes, advanced in vitro and ex vivo models that more accurately mimic human physiology are essential. nih.gov For this compound, these models offer a promising avenue for detailed mechanistic studies and for clarifying its complex pharmacology.

Microfluidic and Organ-on-a-Chip Systems for Mechanistic Studies

Organ-on-a-chip (OoC) systems are microfluidic cell culture devices that simulate the architecture and function of human organs in vitro. nih.govucsf.edu These platforms allow for the precise control of the cellular microenvironment, including biochemical gradients and mechanical forces, thereby recapitulating organ-level physiology more effectively than conventional cell cultures. nih.govresearchgate.net

While the application of OoC technology to this compound research is still an emerging area, its potential is substantial:

Heart-on-a-Chip: A heart-on-a-chip model, featuring cultured cardiomyocytes, could be used to dissect the direct inotropic and chronotropic effects of this compound and its metabolites. nih.govmdpi.com This would allow researchers to study the interplay between β-adrenoceptor stimulation and PDE inhibition in a controlled, human-relevant system.

Liver-on-a-Chip: The pharmacokinetics of this compound remain largely uncharacterized, and it is hypothesized to be a pro-drug. frontiersin.orgresearchgate.net A liver-on-a-chip model could be instrumental in studying its metabolism, identifying its active metabolites, and investigating potential drug-drug interactions. nih.gov

Multi-Organ Systems: A multi-organ chip, such as a gut-liver-on-a-chip, could simulate the journey of an orally administered drug, providing insights into its absorption and first-pass metabolism. nih.govcitedrive.com

These advanced models could provide crucial data on this compound's mechanism of action and pharmacokinetics, supporting future drug development and clinical applications. mdpi.com

Complex Co-Culture Models for Cellular Interaction Analysis

Cellular function in the body is governed by intricate communication between different cell types. nih.gov Complex co-culture models, which involve culturing two or more distinct cell populations together, are designed to study these interactions in vitro. researchgate.net These models can be broadly categorized as direct, where cells are in physical contact, or indirect, where they are separated by a permeable membrane and communicate only through secreted factors (paracrine signaling). nih.gov

For this compound research, co-culture models could help unravel its effects within complex tissue environments:

Neuron and Cardiomyocyte Co-cultures: To further investigate the loss of indirect sympathomimetic activity, a co-culture of neurons and cardiomyocytes could be used. frontiersin.org Researchers could directly assess whether this compound inhibits neuronal noradrenaline release and how this impacts cardiomyocyte function compared to norephedrine alone.

By providing a more physiologically relevant context, these advanced co-culture systems can offer deeper insights into the cellular and tissue-level pharmacology of this compound. springernature.com

Investigation of Non-Cardiovascular Pharmacological Effects

While this compound is primarily recognized for its cardiovascular effects, emerging research indicates that its pharmacological actions may extend to other systems. The widespread distribution of adrenergic receptors and the systemic action of PDE inhibition suggest the potential for a broader range of effects.

A recent study investigated the influence of this compound and its combination with theodrenaline on mucociliary clearance, a critical defense mechanism of the respiratory system. nih.gov Using murine tracheal preparations, the research demonstrated that this compound alone, as well as the 20:1 combination with theodrenaline, significantly increased the particle transport velocity. This finding suggests that this compound enhances mucociliary function. The underlying mechanism was traced to β₁-adrenergic receptor stimulation, which triggers a signaling cascade involving IP₃ receptor-associated calcium release. nih.gov This research opens a new, non-cardiovascular therapeutic avenue for investigation.

Additionally, there has been some concern regarding this compound's potential use as a performance-enhancing agent in sports, which implies possible effects on the musculoskeletal or central nervous systems, although these have not been well-characterized in scientific literature. wikipedia.org

Future research is warranted to systematically explore other potential non-cardiovascular effects of this compound, for instance, on renal function, metabolic processes, or the central nervous system, to fully understand its pharmacological profile.

Detailed Mechanisms of Mucociliary Clearance Modulation

A significant area of emerging research is the effect of this compound on mucociliary clearance (MCC), the primary innate defense mechanism for clearing particulates and pathogens from the airways. wikipedia.orgnih.govnih.gov Studies in murine tracheal epithelium have demonstrated that this compound, both alone and in a 20:1 synergistic mixture with theodrenaline, accelerates particle transport velocity. nih.gov

The primary mechanism for this effect has been identified as β1-adrenergic receptor stimulation. nih.govresearchgate.net Interestingly, the downstream signaling cascade diverges from the classical protein kinase A pathway typically associated with β-adrenergic activation. Instead, the stimulation of mucociliary clearance by this compound is mediated by an inositol (B14025) triphosphate (IP3) receptor-associated calcium release from intracellular stores. nih.govresearchgate.net Inhibition of the IP3 receptor abolishes the increase in particle transport velocity, confirming this pathway as pivotal. nih.govresearchgate.net This specific signaling cascade suggests a novel mechanism for modulating airway clearance that warrants further investigation for potential applications in respiratory conditions characterized by impaired MCC.

Exploration of Other Potential Biological Activities Beyond the Cardiovascular System

Research has also pointed towards other biological activities of this compound that are not directly related to its cardiovascular effects. Preclinical studies in animal models have indicated that this compound exhibits diuretic effects. nih.gov Specifically, while theodrenaline alone produced an antidiuretic effect in rats, this compound and the this compound/theodrenaline combination demonstrated diuretic properties. nih.gov This suggests a potential influence on renal function, which may be favorable compared to some vasopressor sympathomimetics. nih.gov

Additionally, given its chemical structure as a linkage of norephedrine and theophylline, there is theoretical potential for other pharmacological activities. wikipedia.org Theophylline itself is a non-specific phosphodiesterase (PDE) inhibitor, and while its primary role in the context of this compound/theodrenaline combinations is often considered to be synergistic with the sympathomimetic components, PDE inhibition can have widespread effects in the body. researchgate.netfrontiersin.org Future research may explore whether this compound or its metabolites exert clinically relevant effects in other systems where phosphodiesterases play a key regulatory role. There has also been concern about its potential use as a performance-enhancing agent in sports. wikipedia.org

Comparative Preclinical Pharmacology with Contemporary Agents

Understanding the pharmacological profile of this compound in relation to other sympathomimetic agents is crucial for delineating its specific therapeutic niche. This compound's effects are primarily mediated through the stimulation of adrenergic receptors, but its mechanism of action and receptor engagement differ from other commonly used sympathomimetics like phenylephrine (B352888) and ephedrine (B3423809). nih.govresearchgate.net

Mechanistic Differences and Similarities with Other Sympathomimetics

Sympathomimetic agents can be broadly categorized as direct-acting, indirect-acting, or mixed-acting. nih.govnih.gov this compound is considered an indirect sympathomimetic agent. frontiersin.org Its norephedrine component is understood to stimulate the release of endogenous noradrenaline from presynaptic nerve terminals. nih.govresearchgate.net This released noradrenaline then acts on postsynaptic adrenoceptors to elicit a physiological response. This contrasts with a direct-acting sympathomimetic like phenylephrine, which primarily functions as a direct agonist at α-adrenergic receptors. nih.gov

Ephedrine, another sympathomimetic, has a mixed mechanism of action, both directly stimulating α- and β-adrenergic receptors and indirectly promoting the release of endogenous noradrenaline. nih.govmedpath.com The theophylline moiety of this compound introduces an additional mechanism, the potential for phosphodiesterase (PDE) inhibition, which can augment the intracellular signaling of adrenergic receptors by preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net

Table 1: Mechanistic Comparison of Sympathomimetic Agents
AgentPrimary Mechanism of ActionAction on Endogenous NoradrenalineDirect Adrenoceptor AgonismAdditional Mechanisms
This compoundIndirect-acting sympathomimeticPromotes releaseMinimal/None (action is via released noradrenaline)Potential PDE inhibition (via theophylline moiety)
PhenylephrineDirect-acting sympathomimeticNonePotent α-receptor agonistNone
EphedrineMixed-acting sympathomimeticPromotes releaseModerate α- and β-receptor agonistNone

Comparative Receptor Binding and Signaling Profiles in Matched Experimental Systems

The distinct mechanisms of action of these agents result in different receptor activation profiles and downstream signaling cascades. The clinical effects of this compound are primarily mediated through the stimulation of β1- and α-adrenoceptors by the released noradrenaline. nih.govresearchgate.net The activation of β1-adrenoceptors in cardiac tissue leads to Gs-protein coupling, activation of adenylyl cyclase, and an increase in intracellular cAMP, resulting in positive inotropic effects. researchgate.net The effects on vascular tone are mediated by α1-adrenoceptor activation, which couples to Gq-proteins, activates phospholipase C (PLC), and increases intracellular calcium, leading to vasoconstriction. researchgate.net

Phenylephrine's actions are almost exclusively mediated by α1-adrenoceptor agonism, leading to pronounced vasoconstriction with little to no direct cardiac stimulation. nih.gov Ephedrine's mixed action results in the activation of both α- and β-adrenoceptors, leading to both vasoconstriction and an increase in cardiac output. nih.gov The resulting physiological effect of this compound, particularly in the commonly used combination with theodrenaline, is an increase in cardiac output and blood pressure, with systemic vascular resistance and heart rate remaining largely unchanged, a profile that distinguishes it from agents like phenylephrine which can cause reflex bradycardia. nih.govnih.gov

Table 2: Comparative Receptor and Signaling Profiles
FeatureThis compound (via released Noradrenaline)PhenylephrineEphedrine
Primary Receptor Targetsα1, β1α1α1, β1, β2
Primary G-Protein CouplingGq (α1), Gs (β1)Gq (α1)Gq (α1), Gs (β1, β2)
Key Downstream Signaling↑ PLC, IP3, Ca²⁺ (α1) ↑ Adenylyl Cyclase, cAMP (β1)↑ PLC, IP3, Ca²⁺↑ PLC, IP3, Ca²⁺ (α1) ↑ Adenylyl Cyclase, cAMP (β1, β2)
Predominant Cardiovascular Effect↑ Inotropy, ↑ Cardiac Output↑ Vasoconstriction, ↑ Systemic Vascular Resistance↑ Inotropy, ↑ Chronotropy, ↑ Vasoconstriction

Q & A

Q. What mechanisms underlie Cafedrine’s stimulant effects on the central nervous system (CNS)?

this compound, a methylxanthine derivative, acts as an adenosine receptor antagonist and phosphodiesterase inhibitor, elevating intracellular cAMP levels. This enhances neurotransmitter release (e.g., dopamine, norepinephrine) and increases neuronal excitability. Experimental validation typically involves in vitro receptor-binding assays and in vivo behavioral studies in murine models .

Q. Why is this compound often combined with theodrenaline in acute hypotension research?

The 20:1 this compound/theodrenaline combination synergistically targets β-adrenergic receptors (theodrenaline) and intracellular calcium release (this compound), enhancing cardiac output and vascular tone. Standard protocols use murine tracheal epithelium models to measure particle transport velocity (PTV), with dose-response curves analyzed via Hill equations .

Q. What methodologies ensure reproducibility in this compound pharmacokinetic studies?

Reproducibility requires:

  • Detailed protocols for compound preparation (e.g., purity ≥95% via HPLC).
  • Validation of animal models (e.g., C57BL/6 mice) with controlled variables (diet, circadian rhythm).
  • Data transparency: Raw datasets and statistical codes must be archived in repositories like Zenodo .

Advanced Research Questions

Q. How can contradictory findings about this compound’s β-adrenergic receptor mediation be reconciled?

Contradictions arise from receptor subtype selectivity (e.g., β1 vs. β2). Advanced studies use selective antagonists (e.g., ICI-118,551 for β2) and knockout models. For example, Ha et al. (2023) showed β2 blockade nullified this compound/theodrenaline-induced PTV changes, while β1 antagonists had no effect, suggesting β2 dominance in tracheal response .

Q. What statistical approaches resolve variability in this compound’s dose-response relationships?

Non-linear regression (Hill equation) models concentration-effect curves, accounting for efficacy (Emax) and potency (EC50). Bootstrap resampling or Bayesian hierarchical models address inter-experiment variability. Sensitivity analyses should test assumptions (e.g., log-normal vs. sigmoidal distributions) .

Q. How do this compound’s effects on calcium signaling differ between acute and chronic exposure?

Acute exposure increases IP3 receptor-mediated calcium release, enhancing tracheal ciliary activity. Chronic exposure may desensitize receptors via phosphorylation (e.g., protein kinase A modulation). Longitudinal studies with calcium imaging (e.g., Fluo-4 AM dye) and Western blotting for receptor expression are recommended .

Methodological Guidance

Q. What controls are essential for this compound’s in vitro toxicity assays?

  • Positive controls: Known cytotoxic agents (e.g., cisplatin).
  • Negative controls: Solvent-only treatments (e.g., DMSO ≤0.1%).
  • Internal standards: Spike-and-recovery experiments to validate assay accuracy .

Q. How should researchers design studies to assess this compound’s synergistic interactions?

Use factorial designs (e.g., 2x2 matrix) to test this compound ± theodrenaline. Isobolographic analysis quantifies synergy (combination index <1). Include concentration-matched monotherapy arms to rule out additive effects .

Q. What are best practices for visualizing this compound’s pharmacokinetic data?

  • Time-concentration curves: Use scatter plots with LOESS smoothing.
  • Box plots: Compare AUC and Cmax across cohorts.
  • Heatmaps: Highlight gene expression changes in metabolic pathways (e.g., CYP1A2). Follow journal guidelines for color accessibility and resolution (≥300 dpi) .

Data Interpretation & Reporting

Q. How to address non-significant trends in this compound’s efficacy studies?

Report effect sizes (Cohen’s d) and confidence intervals, even if p >0.05. Post-hoc power analyses identify underpowered outcomes. Pre-register hypotheses to mitigate Type I/II errors .

Q. What criteria validate this compound’s purity in synthetic batches?

  • Chromatography: ≥95% purity via HPLC/GC with reference standards.
  • Spectroscopy: NMR (¹H, ¹³C) and HRMS matching published spectra.
  • Batch documentation: Traceable lot numbers and storage conditions (-20°C, desiccated) .

Ethical & Compliance Considerations

Q. How to ensure ethical rigor in this compound animal studies?

Follow ARRIVE 2.0 guidelines:

  • Justify sample sizes (power analysis).
  • Report anesthesia protocols (e.g., ketamine/xylazine).
  • Obtain IACUC approval (protocol number in manuscript) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.